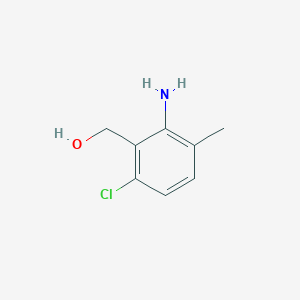![molecular formula C11H11N5O2S B2933840 N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine CAS No. 450345-11-6](/img/structure/B2933840.png)
N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as NSC-744039 and has been found to exhibit anticancer properties.
Mechanism of Action
The exact mechanism of action of N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine is not fully understood. However, it is believed to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II leads to DNA damage and cell death. N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine has been found to induce oxidative stress and DNA damage in cancer cells. It also inhibits the activity of various signaling pathways that are involved in cancer cell survival and proliferation. In addition, N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine has been shown to induce cell cycle arrest and apoptosis in cancer cells. However, its effects on normal cells are not well studied.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine in lab experiments is its potent anticancer activity. It has been found to exhibit cytotoxic effects against various cancer cell lines at low concentrations. Furthermore, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. However, one of the limitations of using N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine is its low solubility in aqueous solutions. This can make it difficult to prepare stock solutions and to perform in vitro assays.
Future Directions
There are several future directions for research on N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine. One direction is to further investigate its mechanism of action and its effects on normal cells. Another direction is to study its potential use in combination with other anticancer drugs to enhance their efficacy. Additionally, the development of more soluble analogs of N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine could improve its utility in lab experiments and in clinical applications. Finally, the evaluation of its in vivo efficacy and toxicity in animal models could provide valuable information for its potential use in cancer therapy.
Synthesis Methods
The synthesis of N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine involves the reaction of 2-chloro-5-nitropyrimidine with 2-(methylsulfanyl)aniline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine has been extensively studied for its potential anticancer properties. It has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
properties
IUPAC Name |
4-N-(2-methylsulfanylphenyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2S/c1-19-8-5-3-2-4-7(8)15-11-9(16(17)18)10(12)13-6-14-11/h2-6H,1H3,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAVARKOZUSFOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

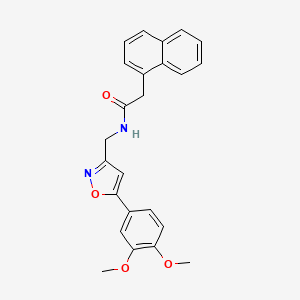
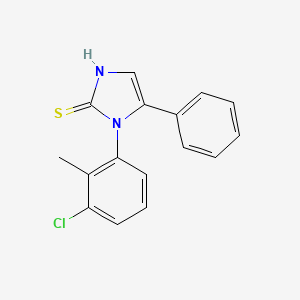

![N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(2-methylimidazol-1-yl)acetamide](/img/structure/B2933762.png)
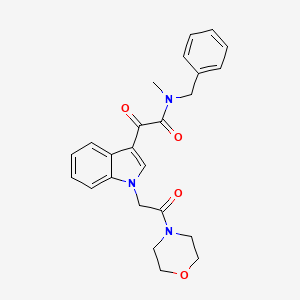
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-chlorobenzyl)propanamide](/img/structure/B2933765.png)
![3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carbothioamide](/img/structure/B2933767.png)
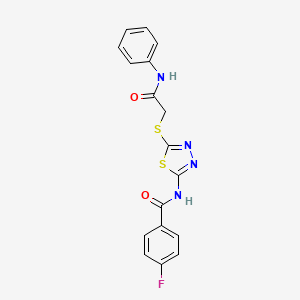
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2933771.png)
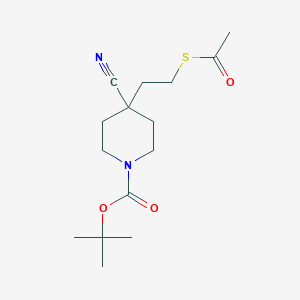
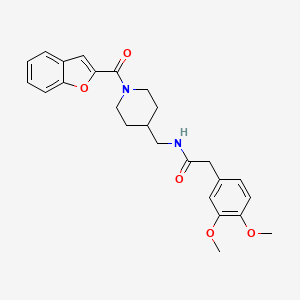
![2-amino-1-(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)ethanone](/img/structure/B2933775.png)
![1-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-2-methoxyethanone](/img/structure/B2933777.png)
